molecular formula C11H12N2OS B1483879 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol CAS No. 2097952-87-7

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1483879
CAS No.: 2097952-87-7
M. Wt: 220.29 g/mol
InChI Key: TYVPILDWMSZKLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This reaction proceeds through a radical pathway .

Scientific Research Applications

Antitumor Activity

Compounds similar to "1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol" have been synthesized and evaluated for their potential as anti-tumor agents. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This highlights the potential of thiophene-pyrazol derivatives in cancer research, particularly in developing new chemotherapeutic agents.

Antidepressant Activity

The synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity revealed that certain derivatives could significantly reduce immobility time in force swimming and tail suspension tests, indicating potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

Novel chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been characterized and assessed for antimicrobial activity. These compounds exhibited varying degrees of efficacy against both gram-negative and gram-positive bacteria, as well as fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).

Antibacterial Activity

Pyrazoline derivatives, especially those incorporating the thiophene moiety, have been synthesized and shown to exhibit promising antibacterial activity against a range of bacteria, suggesting their utility in developing new antibacterial agents (Rani & Mohamad, 2014).

Antioxidant and Anticancer Activities

Pyrazoles containing arylmethylene bis-structures have been investigated for their antioxidant and anticancer activities. Some derivatives demonstrated notable efficacy against colorectal carcinoma cells and exhibited potent radical scavenging activities, underlining their potential in cancer therapy and as antioxidant agents (Cadena-Cruz et al., 2021).

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11-5-10(9-3-4-15-7-9)12-13(11)6-8-1-2-8/h3-5,7-8,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVPILDWMSZKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

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